(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor that has been shown to have promising activity against certain types of cancer, including leukemia and lymphoma.
Mechanism Of Action
The (E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide works by inhibiting the activity of specific proteins and enzymes that are essential for cancer cell survival. This compound targets the B-cell lymphoma 2 (BCL-2) family of proteins, which are known to regulate the process of apoptosis or programmed cell death. By inhibiting the activity of these proteins, (E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The (E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory and anti-angiogenic properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
The (E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide has several advantages for lab experiments. This compound is easy to synthesize and has high purity, making it an ideal candidate for in vitro and in vivo studies. However, one limitation of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on (E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide. One area of research is to investigate the potential of this compound as a therapeutic agent for other types of cancer. Another area of research is to explore the combination of (E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide with other chemotherapy agents to enhance its anti-cancer activity. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on normal cells and tissues.
Synthesis Methods
The synthesis of (E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide involves several steps. The first step involves the condensation of 1-(1H-benzimidazol-2-yl)piperidine with 4-dimethylaminobutyryl chloride to form the intermediate compound 1-(1H-benzimidazol-2-yl)piperidin-4-yl)-4-(dimethylamino)butan-1-one. This intermediate is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to form the final product (E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide.
Scientific Research Applications
The (E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent activity against certain types of cancer, including leukemia and lymphoma. It has been found to inhibit the growth of cancer cells by targeting specific proteins and enzymes that are essential for cancer cell survival.
properties
IUPAC Name |
(E)-N-[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-22(2)11-5-8-17(24)19-14-9-12-23(13-10-14)18-20-15-6-3-4-7-16(15)21-18/h3-8,14H,9-13H2,1-2H3,(H,19,24)(H,20,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINJKRXTSCKLDM-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide |
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